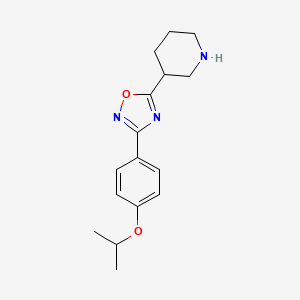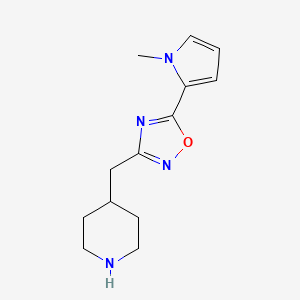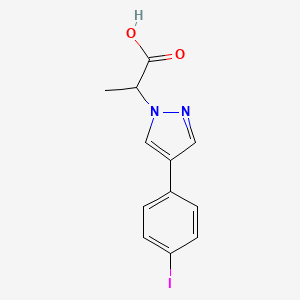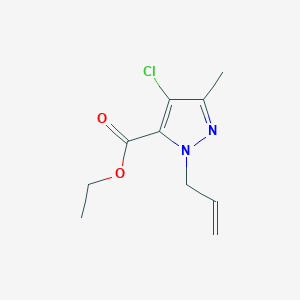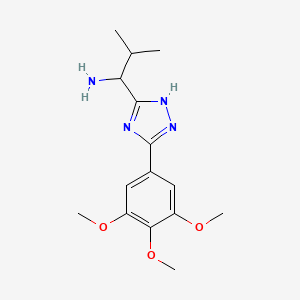![molecular formula C11H10ClN5O B11788221 5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-ethyl-1,2,4-oxadiazole](/img/structure/B11788221.png)
5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-ethyl-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-(クロロメチル)-[1,2,4]トリアゾロ[4,3-a]ピリジン-6-イル)-3-エチル-1,2,4-オキサジアゾールは、様々な科学分野における潜在的な用途から注目を集めている複素環化合物です。この化合物は、トリアゾロピリジン部分とオキサジアゾール環を組み合わせたユニークな構造を特徴としており、医薬品化学や材料科学の研究において貴重な候補となります。
準備方法
合成経路と反応条件
5-(3-(クロロメチル)-[1,2,4]トリアゾロ[4,3-a]ピリジン-6-イル)-3-エチル-1,2,4-オキサジアゾールの合成は、通常、トリアゾロピリジンコアの形成から始まる複数段階の工程を伴います。これは、適切な前駆体を用いた環化反応によって達成できます。 クロロメチル基は、クロロメチル化反応によって導入され、多くの場合、酸触媒の存在下、クロロメチルメチルエーテルやパラホルムアルデヒドなどの試薬を使用します 。 最終段階は、オキサジアゾール環の形成を伴い、これは脱水条件下でヒドラジドとカルボン酸を用いた環化反応によって達成できます .
工業生産方法
この化合物の工業生産は、スケーラビリティとコスト効率の観点から合成経路を最適化する必要があるでしょう。これには、入手しやすい試薬を選択し、副生成物を最小限に抑え、収率を最大限に引き出すために、反応条件が穏やかであることを確認することが含まれます。 連続フローケミストリーと自動合成プラットフォームは、生産効率を高めるために採用できます .
化学反応の分析
反応の種類
5-(3-(クロロメチル)-[1,2,4]トリアゾロ[4,3-a]ピリジン-6-イル)-3-エチル-1,2,4-オキサジアゾールは、以下を含む様々な化学反応を起こします。
置換反応: クロロメチル基は求核置換反応に関与し、新しい炭素-窒素または炭素-酸素結合を形成できます.
酸化と還元: この化合物は酸化されて対応する酸化物に変換されるか、還元されて還元された誘導体に変換される可能性があります.
一般的な試薬と条件
求核置換: 極性非プロトン性溶媒中のアジ化ナトリウムやアミンなどの試薬。
酸化: 過マンガン酸カリウムや過酸化水素などの酸化剤。
主要な生成物
これらの反応から形成される主要な生成物には、置換トリアゾロピリジン誘導体、酸化されたオキサジアゾール化合物、および還元されたトリアゾロピリジン-オキサジアゾールハイブリッドが含まれます .
科学研究への応用
5-(3-(クロロメチル)-[1,2,4]トリアゾロ[4,3-a]ピリジン-6-イル)-3-エチル-1,2,4-オキサジアゾールは、いくつかの科学研究に適用されています。
科学的研究の応用
5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-ethyl-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antibacterial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studying enzyme inhibition and receptor binding due to its ability to form stable complexes with proteins.
作用機序
5-(3-(クロロメチル)-[1,2,4]トリアゾロ[4,3-a]ピリジン-6-イル)-3-エチル-1,2,4-オキサジアゾールの作用機序は、酵素や受容体などの分子標的との相互作用を伴います。 この化合物は、活性部位またはアロステリック部位に結合することにより、酵素活性を阻害し、基質へのアクセスを阻止することができます 。 受容体とも相互作用し、シグナル伝達経路を調節し、細胞応答に影響を与えることができます .
類似化合物の比較
類似化合物
トリアゾロ[4,3-a]ピリジン誘導体: これらの化合物は、トリアゾロピリジンコアを共有し、類似の生物活性を示します.
オキサジアゾール誘導体: オキサジアゾール環を持つ化合物は、抗菌性と抗癌性で知られています.
独自性
5-(3-(クロロメチル)-[1,2,4]トリアゾロ[4,3-a]ピリジン-6-イル)-3-エチル-1,2,4-オキサジアゾールは、トリアゾロピリジンとオキサジアゾールの部分が組み合わされていることでユニークであり、独特の化学反応性と生物活性を付与しています。 この二重の機能により、様々な用途に適した汎用性の高い化合物となっています .
類似化合物との比較
Similar Compounds
Triazolo[4,3-a]pyridine Derivatives: These compounds share the triazolo-pyridine core and exhibit similar biological activities.
Oxadiazole Derivatives: Compounds with the oxadiazole ring are known for their antimicrobial and anticancer properties.
Uniqueness
5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-ethyl-1,2,4-oxadiazole is unique due to the combination of the triazolo-pyridine and oxadiazole moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications .
特性
分子式 |
C11H10ClN5O |
|---|---|
分子量 |
263.68 g/mol |
IUPAC名 |
5-[3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]-3-ethyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H10ClN5O/c1-2-8-13-11(18-16-8)7-3-4-9-14-15-10(5-12)17(9)6-7/h3-4,6H,2,5H2,1H3 |
InChIキー |
BDEOBEJIAFUOKH-UHFFFAOYSA-N |
正規SMILES |
CCC1=NOC(=N1)C2=CN3C(=NN=C3CCl)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


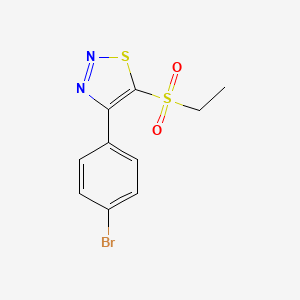
![1-Ethyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine](/img/structure/B11788148.png)


